molecular formula C12H8Br2S2 B1266539 4-Bromophenyl disulfide CAS No. 5335-84-2

4-Bromophenyl disulfide

Cat. No. B1266539
Key on ui cas rn: 5335-84-2
M. Wt: 376.1 g/mol
InChI Key: VZQVHIINDXJOQK-UHFFFAOYSA-N
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Patent
US07025901B2

Procedure details

4-Bromobenzene thiol (25.0 g, 132 mmol) and methanol (250 mL, Fisher Scientific) were added to a 500 mL round bottom flask containing a Teflon coated stir bar. Excess elemental iodine (36 g, 140 mmol) was added in 2 g portions directly to the rapidly stirred thiol solution, precipitating the disulfide. The reaction was complete when the dark color of iodine persisted. The reaction mixture was added to 250 mL of water, which was then carefully neutralized with solid sodium bicarbonate then with sodium bisulfite, to neutralize any remaining I2. The resulting slurry was then extracted three times with 50 mL of methylene chloride; the organic layers were combined, dried over magnesium sulfate, and filtered. Removal of the solvent on a rotary evaporator revealed a light yellow solid, crude 4-bromophenyl disulfide (24.5 g, 98.7%). The disulfide was recrystallized from boiling methanol then fused under vacuum to remove any remaining solvent.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.II>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][S:8][C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
II
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a Teflon coated stir bar
CUSTOM
Type
CUSTOM
Details
precipitating the disulfide
ADDITION
Type
ADDITION
Details
The reaction mixture was added to 250 mL of water, which
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was then extracted three times with 50 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The disulfide was recrystallized
CUSTOM
Type
CUSTOM
Details
to remove any remaining solvent

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)SSC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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